molecular formula C15H14FNO3 B1370587 [3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid CAS No. 913837-59-9

[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid

Cat. No.: B1370587
CAS No.: 913837-59-9
M. Wt: 275.27 g/mol
InChI Key: VIASZBWVLWKWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid” is a product used for proteomics research . It has a molecular formula of C15H14FNO3 and a molecular weight of 275.27 .

Scientific Research Applications

Inhibitory Activity on Aldose Reductase Enzyme and Protein Glycation

[5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, a compound structurally related to [3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid, has been synthesized and studied for its biological activity. It exhibits inhibitory activity on the enzyme aldose reductase and on the glycation process of proteins. This suggests potential applications in treating various pathological conditions related to these processes (Anagnostou, Nicolaou, & Demopoulos, 2002).

Synthesis and Characterization in Polymer Research

Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester, a compound with similarities to this compound, has been synthesized and its homopolymers and copolymers studied. The research focused on their electrochemical and spectroelectrochemical properties, suggesting the relevance of such compounds in advanced materials and polymer research (Bingöl, Güner, Çırpan, & Toppare, 2005).

Applications in Anticancer Research

Research on pyrrole derivatives, including those related to this compound, has shown their potential as platforms for developing analgesic agents. This suggests the possibility of these compounds being used in the development of new medications, particularly in the field of cancer pain management and treatment (Danchev et al., 2006).

Role in Enhancing Aroma Quality in Tobacco Products

One study explored the application of a derivative of this compound in enhancing the aroma quality and volume of smoke in tobacco products. This indicates potential applications in flavor and fragrance chemistry (Fu Pei-pei, 2013).

Future Directions

Pyrrole derivatives, such as “[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid”, have shown diverse biological activities and are considered a potential source of biologically active compounds . Therefore, they present a promising area for future research and development.

Properties

IUPAC Name

2-[3-acetyl-5-(4-fluorophenyl)-2-methylpyrrol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-9-13(10(2)18)7-14(17(9)8-15(19)20)11-3-5-12(16)6-4-11/h3-7H,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIASZBWVLWKWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CC(=O)O)C2=CC=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid
Reactant of Route 2
[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid
Reactant of Route 6
[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.